Fmoc-Gly-(Dmb)Gly-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

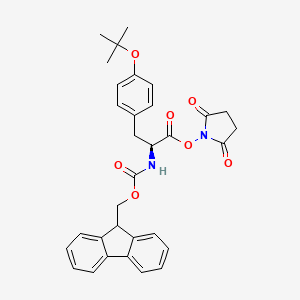

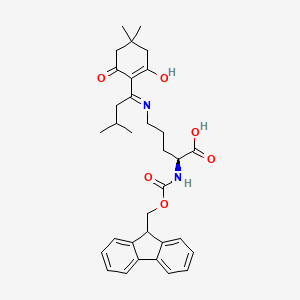

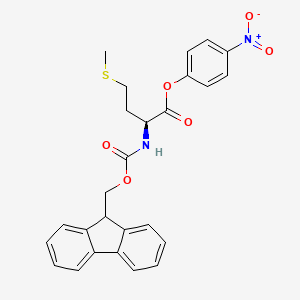

Fmoc-Gly-(Dmb)Gly-OH is a chemical compound that is widely used in scientific research for its diverse applications. This compound is a derivative of glycine and is commonly used in the synthesis of peptides and proteins.

科学的研究の応用

ペプチド合成

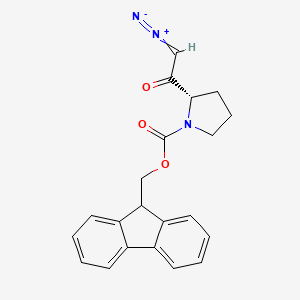

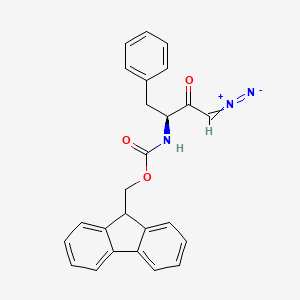

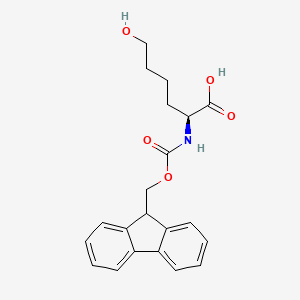

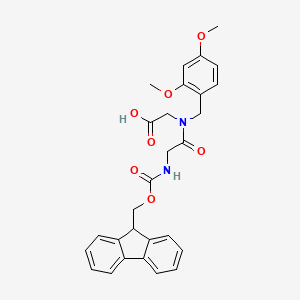

“Fmoc-Gly-(Dmb)Gly-OH”は、ペプチドの合成に使用されます {svg_1}. Fmoc固相ペプチド合成(SPPS)によるグリシン含有ペプチドの合成効率を高めるための優れた試薬です {svg_2} {svg_3}.

鎖アセンブリ中の凝集防止

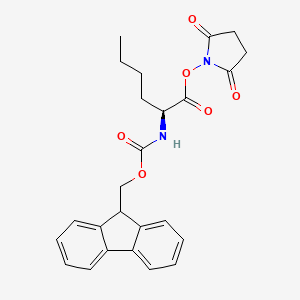

“this compound”の使用は、鎖アセンブリ中の凝集を防ぎ、より速く、より予測可能なアシル化および脱保護反応につながります {svg_4} {svg_5}.

アスパルチミド形成の防止

“this compound”は、Asp残基の直前にGlyを導入するために使用する場合、アスパルチミド形成を防ぐことができます {svg_6} {svg_7}.

Gly含有ペプチドの環化促進

この化合物は、Gly含有ペプチドの環化を促進するのに役立ちます {svg_8}.

抗体薬物複合体(ADC)の構築

“this compound”は、抗体薬物複合体(ADC)の構築に使用されるリソソーム分解可能なリンカーです {svg_9}.

Fmoc SPPSにおける合成効率の向上

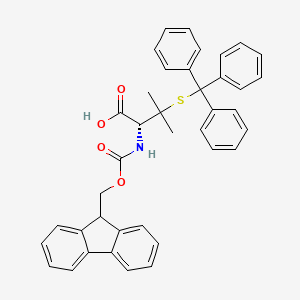

“this compound”は、Fmoc SPPSにおける擬似プロリンジペプチドと同じ利点を提供しますが、Glyを含むペプチド配列の場合です {svg_10}. これらは非常に使いやすいです。 PyBOP®/DIPEAまたはDIPCDI/HOBtなどの標準的なカップリング方法を使用して導入できます {svg_11}.

作用機序

Target of Action

Fmoc-Gly-(Dmb)Gly-OH is primarily used in the synthesis of peptides . Its primary targets are the peptide chains that are being synthesized. The compound plays a crucial role in enhancing the synthetic efficiency of glycine-containing peptides .

Mode of Action

This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . The use of this derivative prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions . Furthermore, it can prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptide synthesis pathway. By preventing aggregation and aspartimide formation, this compound enhances the efficiency of the peptide synthesis process . This leads to the production of more accurate and high-quality peptides.

Pharmacokinetics

For instance, its solubility can affect its ability to interact with the peptide chains .

Result of Action

The result of this compound’s action is the efficient synthesis of glycine-containing peptides . It helps promote cyclization of Gly-containing peptides . The use of this derivative can lead to faster and more predictable acylation and deprotection reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature at which the peptide synthesis is carried out can impact the efficiency of the reaction . The compound is typically stored at temperatures between -10 to -25°C .

特性

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O7/c1-35-19-12-11-18(25(13-19)36-2)15-30(16-27(32)33)26(31)14-29-28(34)37-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,24H,14-17H2,1-2H3,(H,29,34)(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUCBQMDTSVIGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)